1-(2-Chlorophenyl)cyclopentanecarbonitrile
Overview
Description
1-(2-Chlorophenyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C₁₂H₁₂ClN. It is characterized by a cyclopentane ring substituted with a 2-chlorophenyl group and a nitrile group.
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)cyclopentanecarbonitrile typically involves the reaction of 2-chlorobenzyl cyanide with cyclopentanone under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Major products formed from these reactions include amides, primary amines, and substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)cyclopentanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its pharmacological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
1-(2-Chlorophenyl)cyclopentanecarbonitrile can be compared with similar compounds such as:
1-(2-Bromophenyl)cyclopentanecarbonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
1-(2-Fluorophenyl)cyclopentanecarbonitrile: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.
1-(2-Methylphenyl)cyclopentanecarbonitrile: The presence of a methyl group instead of a halogen can affect its steric and electronic properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)cyclopentane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUMRJIGCNUOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577808 | |
Record name | 1-(2-Chlorophenyl)cyclopentane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143328-15-8 | |
Record name | 1-(2-Chlorophenyl)cyclopentane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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